

Metribolone: A Technical Guide to its Synthesis, Structure, and Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyltrienolone

Cat. No.: B1676529

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Metribolone, also known as **methyltrienolone** or R1881, is a highly potent, orally active anabolic-androgenic steroid (AAS) that has garnered significant interest within the scientific community.[1] Although never marketed for medical use due to its pronounced hepatotoxicity, it serves as a valuable research tool, particularly as a high-affinity ligand for the androgen receptor (AR).[1] This technical guide provides an in-depth overview of metribolone's chemical structure, synthesis, and its interaction with cellular signaling pathways, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Metribolone is a synthetic estrane steroid, specifically a 17 α -alkylated derivative of nandrolone (19-nortestosterone).[1] Its chemical structure is characterized by a tetra-cyclic core with double bonds at the Δ^9 and Δ^{11} positions and a methyl group at the C17 α position, which confers oral bioavailability but also contributes to its liver toxicity.[1]

Systematic IUPAC Name: (8S,13S,14S,17S)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one[1][2]

Table 1: Chemical Identifiers and Physicochemical Properties of Metribolone

Property	Value	Reference(s)
Common Names	Methyltrienolone, R1881, RU-1881	[1]
CAS Number	965-93-5	[1][3]
Molecular Formula	C ₁₉ H ₂₄ O ₂	[3][4]
Molecular Weight	284.4 g/mol	[2][4]
Monoisotopic Mass	284.177630004 Da	[2][4]
Appearance	Yellow to Beige Solid	[3]
InChI	InChI=1S/C19H24O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h7,9,11,16-17,21H,3-6,8,10H2,1-2H3/t16-,17+,18+,19+/m1/s1	[2][3][4]
SMILES	<chem>C[C@@]1(O)CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C</chem>	[2]

Chemical Synthesis

Metribolone was first described in 1965 and was originally developed by the pharmaceutical company Roussel-UCLAF.[1] While detailed, step-by-step industrial synthesis protocols are proprietary, a known laboratory synthesis route involves the 17 α -methylation of its direct precursor, trenbolone. The following represents a generalized workflow for this transformation.

Experimental Protocol: Synthesis of Metribolone from Trenbolone

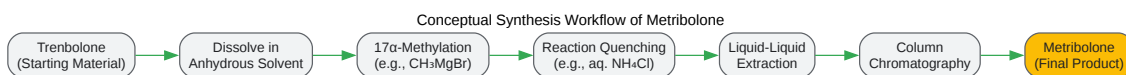
This protocol is a conceptual outline based on standard steroid chemistry. Handling of all reagents and intermediates should be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.

Materials:

- Trenbolone
- Methylmagnesium bromide (Grignard reagent) or other suitable methylating agent
- Anhydrous solvents (e.g., tetrahydrofuran, diethyl ether)
- Reagents for workup and purification (e.g., ammonium chloride solution, ethyl acetate, silica gel)

Procedure:

- **Reaction Setup:** A solution of trenbolone in an anhydrous aprotic solvent is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
- **Methylation:** The solution is cooled to a low temperature (typically 0 °C or below), and a solution of methylmagnesium bromide is added dropwise. The reaction is stirred and allowed to proceed to completion, which is monitored by thin-layer chromatography (TLC).
- **Quenching:** The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction:** The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt like sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified using column chromatography on silica gel to yield pure metribolone.
- **Characterization:** The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).



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Caption: Conceptual workflow for the synthesis of Metribolone.

Biological Activity and Signaling Pathways

Metribolone is renowned for its exceptionally high binding affinity for the androgen receptor, acting as a potent agonist.^[1] Its activity is significantly higher than that of methyltestosterone, the reference AAS.^[1] Beyond the AR, metribolone also exhibits high affinity for the progesterone receptor (PR) and the glucocorticoid receptor (GR).^[1]

Table 2: Biological Potency and Receptor Binding Affinity of Metribolone

Parameter	Value / Observation	Reference(s)
Oral Anabolic Potency	120 to 300 times that of methyltestosterone (in rats)	^[1]
Androgenic Potency	60 to 70 times that of methyltestosterone (in rats)	^[1]
Androgen Receptor (AR) Affinity	Relative affinity of ~200% compared to DHT (100%)	^[5]
Progesterone Receptor (PR) Affinity	High affinity (~200% relative to progesterone)	^{[1][5]}
Glucocorticoid Receptor (GR) Affinity	Binds to GR (~10-25% relative to dexamethasone)	^{[1][5]}
SHBG Binding Affinity	Very low (<5% of testosterone)	^[1]

Androgen Receptor Signaling Pathway

The primary mechanism of action for metribolone is through the activation of the androgen receptor signaling pathway.

Experimental Protocol: Androgen Receptor Ligand Binding Assay

This is a generalized protocol for assessing the binding affinity of a compound to the androgen receptor, using [³H]-Metribolone (R1881) as the radiolabeled ligand.

Materials:

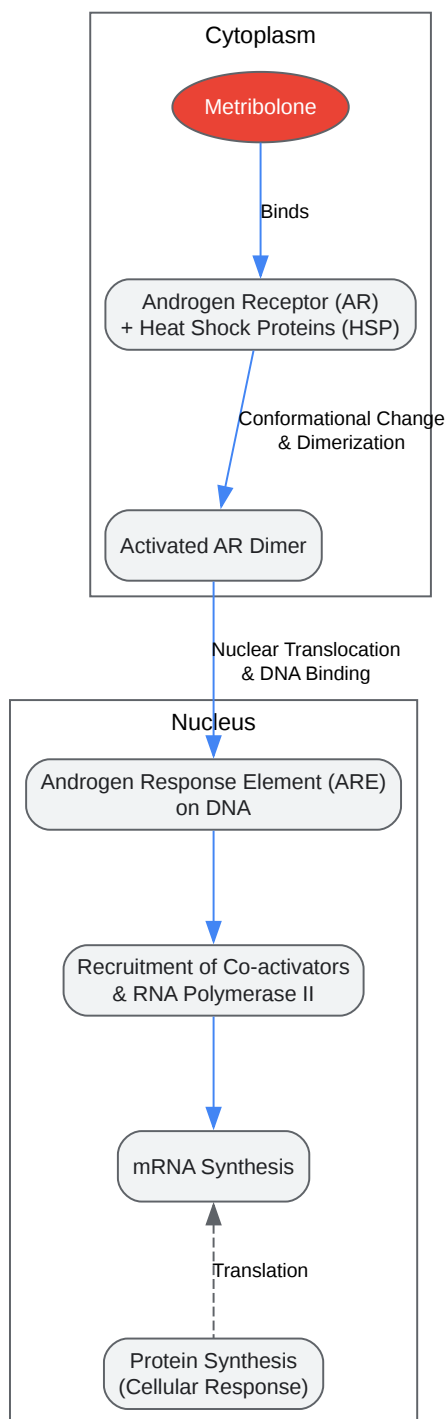
- Cytosolic extracts from androgen-sensitive tissues (e.g., rat prostate) or cells expressing AR.
- [³H]-Metribolone (radiolabeled ligand).
- Unlabeled metribolone or test compound.
- Assay buffer.
- Dextran-coated charcoal (for separation of bound and free ligand).
- Scintillation fluid and counter.

Procedure:

- Incubation: Aliquots of the cytosol are incubated with a fixed concentration of [³H]-Metribolone and varying concentrations of the unlabeled test compound.
- Competition: The unlabeled compound competes with the radiolabeled ligand for binding to the AR.
- Separation: After incubation, the mixture is treated with dextran-coated charcoal to adsorb the unbound radioligand. The mixture is then centrifuged to pellet the charcoal.
- Measurement: The supernatant, containing the AR-bound [³H]-Metribolone, is mixed with scintillation fluid, and the radioactivity is measured using a scintillation counter.

- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Metribolone (IC₅₀) is determined. This value is used to calculate the binding affinity (K_i) of the test compound for the androgen receptor.

Androgen Receptor Signaling Pathway

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Caption: Simplified schematic of the Metribolone-activated AR signaling pathway.

Conclusion

Metribolone remains a compound of significant scientific interest due to its extreme potency and high affinity for multiple steroid receptors. While its synthesis is achievable through established organometallic additions to a steroid precursor, its practical application is limited to research settings due to safety concerns. Its well-characterized interactions with the androgen, progesterone, and glucocorticoid receptors make it an invaluable tool for endocrinology and drug discovery, particularly in the study of receptor structure, function, and the development of novel selective receptor modulators. Further research into its unique pharmacological profile may yet yield insights into the nuanced mechanisms of steroid hormone action.

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- To cite this document: BenchChem. [Metribolone: A Technical Guide to its Synthesis, Structure, and Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676529#synthesis-and-chemical-structure-of-metribolone]

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